Prop-2-yn-1-yl dodecylcarbamate

Lipophilicity Chain-length effect N-alkyl carbamate SAR

Prop-2-yn-1-yl dodecylcarbamate (CAS 146135-07-1), also referred to as prop-2-ynyl N-dodecylcarbamate or carbamic acid, dodecyl-, 2-propynyl ester, is a long-chain N-alkyl-O-propargyl carbamate with the molecular formula C16H29NO2 and a molecular weight of 267.41 g/mol. The compound features a C12 (dodecyl) linear alkyl substituent on the carbamate nitrogen and a terminal propargyl (prop-2-yn-1-yl) moiety on the ester oxygen, as represented by the SMILES notation O=C(NCCCCCCCCCCCC)OCC#C.

Molecular Formula C16H29NO2
Molecular Weight 267.41 g/mol
CAS No. 146135-07-1
Cat. No. B12553828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl dodecylcarbamate
CAS146135-07-1
Molecular FormulaC16H29NO2
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)OCC#C
InChIInChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18)
InChIKeyRIFNJJTZEQXNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl dodecylcarbamate (CAS 146135-07-1): Compound Identity and Procurement-Relevant Characteristics


Prop-2-yn-1-yl dodecylcarbamate (CAS 146135-07-1), also referred to as prop-2-ynyl N-dodecylcarbamate or carbamic acid, dodecyl-, 2-propynyl ester, is a long-chain N-alkyl-O-propargyl carbamate with the molecular formula C16H29NO2 and a molecular weight of 267.41 g/mol . The compound features a C12 (dodecyl) linear alkyl substituent on the carbamate nitrogen and a terminal propargyl (prop-2-yn-1-yl) moiety on the ester oxygen, as represented by the SMILES notation O=C(NCCCCCCCCCCCC)OCC#C [1]. Key computed physicochemical descriptors include a topological polar surface area (PSA) of 41.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and 13 rotatable bonds . These characteristics position it as a bifunctional intermediate that combines click-chemistry reactivity with high hydrophobicity, distinguishing it from both short-chain propargyl carbamates and saturated dodecyl carbamates lacking the terminal alkyne.

Why Prop-2-yn-1-yl dodecylcarbamate Cannot Be Assumed Interchangeable with In-Class Propargyl or Dodecyl Carbamates


Within the N-alkyl-O-propargyl carbamate family, the specific combination of N-substituent chain length and O-propargyl group governs lipophilicity, hydrolytic stability, and downstream reactivity in ways that preclude simple substitution. Literature on homologous N-alkyl carbamates demonstrates that the linear alkyl chain length is a critical determinant of enzymatic hydrolysis rates, with longer chains imparting increased metabolic stability [1]. Furthermore, structure–activity relationship studies on propargyl carbamates indicate that the nature of the N-substituent (aryl vs. alkyl, chain length) directly influences both the rate of base-catalyzed cyclization to 4-alkylidene-2-oxazolidinones and the compound's physicochemical profile [2][3]. Consequently, replacing the C12 (dodecyl) chain with a shorter alkyl group (e.g., butyl or octyl) or replacing the terminal alkyne with an alkene (e.g., allyl analog) alters solubility, surface activity, and click-chemistry competence—each of which carries procurement and formulation consequences.

Prop-2-yn-1-yl dodecylcarbamate Quantitative Differentiation: Evidence-Based Comparator Analysis


Lipophilicity (cLogP) Differentiation of Prop-2-yn-1-yl Dodecylcarbamate vs. Shorter-Chain Propargyl Carbamates

The lipophilicity of N-alkyl-O-propargyl carbamates increases predictably with N-alkyl chain length. The consensus computed logP (cLogP) for prop-2-yn-1-yl dodecylcarbamate (C12) is approximately 4.64, substantially higher than that of prop-2-yn-1-yl butylcarbamate (C4, cLogP ≈ 1.86–1.90) and the unsubstituted propargyl carbamate (C0, cLogP ≈ 0.2) . This ~2.7 logP unit increase relative to the butyl analog corresponds to an approximately 500-fold higher theoretical partition coefficient favoring non-aqueous phases, thereby dictating solubility, membrane partitioning, and formulation behavior [1].

Lipophilicity Chain-length effect N-alkyl carbamate SAR

N-Alkyl Chain Length and Hydrolytic Stability: Dodecyl vs. Shorter Alkyl Carbamates

Linear alkyl carbamates are subject to enzymatic and base-catalyzed hydrolysis, with rates inversely correlated with N-alkyl chain length. Published studies demonstrate that increasing the linear alkyl chain length from ethyl (C2) to longer homologs can enhance enzymatic stability by factors of 8–40, with optimal stability observed for longer-chain derivatives [1]. While direct experimental hydrolysis data for the dodecyl (C12) propargyl carbamate are not published, the established class trend predicts that the C12 chain provides significantly greater resistance to aqueous and enzymatic hydrolysis than the C4 (butyl) or C8 (octyl) analogs [2].

Hydrolytic stability Carbamate metabolism Chain-length SAR

Terminal Alkyne Click-Chemistry Competence: Propargyl vs. Allyl Dodecylcarbamate

Prop-2-yn-1-yl dodecylcarbamate bears a terminal alkyne group capable of participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction. This reactivity is absent in the structurally analogous 2-propen-1-yl N-dodecylcarbamate (CAS 158773-38-7, the allyl carbamate), which contains a terminal alkene instead of an alkyne. While both compounds share comparable molecular weight (267.41 vs. 269.42 g/mol) and similar lipophilicity, only the propargyl variant is competent for CuAAC-mediated conjugation to azide-bearing substrates—a critical distinction for applications in bioconjugation, surface functionalization, and materials chemistry .

Click chemistry CuAAC Terminal alkyne Surface functionalization

Synthetic Accessibility from Readily Available Building Blocks: Dodecyl Isocyanate Route

Prop-2-yn-1-yl dodecylcarbamate can be synthesized via the straightforward reaction of propargyl alcohol with dodecyl isocyanate, a commercially available bulk reagent, under mild conditions without requiring phosgene or other highly toxic reagents [1]. This contrasts with the synthesis of halopropargyl carbamate biocides such as 3-iodo-2-propynyl butylcarbamate (IPBC), which requires an additional iodination step using iodine monochloride and careful control of reaction conditions to achieve acceptable purity and yield [2][3]. The simpler, one-step isocyanate route for the dodecyl non-halogenated propargyl carbamate translates into fewer synthetic steps, reduced reagent cost, and easier scalability for bulk procurement.

Synthesis Dodecyl isocyanate Propargyl alcohol Carbamate formation

Physicochemical Profile: Rotatable Bonds and PSA Differentiation vs. Cyclic Propargyl Carbamates

Prop-2-yn-1-yl dodecylcarbamate possesses 13 rotatable bonds and a topological polar surface area (PSA) of 41.8 Ų . In contrast, cyclic N-propargyl carbamates such as propargyl oxazolidinone derivatives have significantly fewer rotatable bonds (typically 2–4) and comparable or slightly higher PSA values due to the ring oxygen [1]. This high conformational flexibility, conferred by the linear C12 chain, is advantageous for self-assembly at interfaces, intercalation into lipid bilayers, or adoption of conformations that maximize hydrophobic contacts in non-polar matrices—properties not achievable with rigid cyclic scaffolds.

Physicochemical properties Conformational flexibility PSA Drug-likeness

Prop-2-yn-1-yl dodecylcarbamate: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Click-Chemistry-Enabled Surface Functionalization of Hydrophobic Substrates

The combination of a terminal alkyne for CuAAC click chemistry and high lipophilicity (cLogP ≈ 4.64) makes prop-2-yn-1-yl dodecylcarbamate the preferred propargyl carbamate for functionalizing hydrophobic surfaces such as alkyl-modified gold, graphite, or polymer beads [1]. Unlike short-chain analogs (e.g., butyl or unsubstituted propargyl carbamate), the dodecyl chain promotes strong hydrophobic adsorption to the substrate, while the alkyne remains solvent-accessible for subsequent azide conjugation. This scenario is supported by the lipophilicity differential (ΔcLogP ≈ +2.7 vs. butyl analog) and the demonstrated click-reactivity of the propargyl group relative to non-alkyne analogs [2].

Hydrolytically Stable Intermediate for Non-Halogenated Biocide or Agrochemical Lead Optimization

As a non-halogenated propargyl carbamate, prop-2-yn-1-yl dodecylcarbamate serves as a scaffold for structure–activity relationship (SAR) exploration in fungicide or antimicrobial lead optimization, offering class-predicted enhanced hydrolytic stability (8–40× range over C2 analogs) due to its C12 chain [1]. Its avoidance of iodine (present in commercial IPBC) eliminates potential iodine-related toxicity and corrosion concerns, while the terminal alkyne provides a synthetic handle for late-stage diversification via click chemistry [2].

Self-Assembling Monolayer (SAM) Component for Corrosion Inhibition or Anti-Biofouling Coatings

The high conformational flexibility (13 rotatable bonds) and moderate PSA (41.8 Ų) of prop-2-yn-1-yl dodecylcarbamate facilitate dense packing at metallic or oxide surfaces, forming well-ordered self-assembled monolayers [1]. This is a key advantage over more rigid cyclic propargyl carbamates, which cannot achieve the same degree of surface coverage or chain interdigitation. The resulting SAMs can serve as anti-corrosion barriers on mild steel or as anti-biofouling coatings on marine sensors, with the carbamate linkage contributing to hydrolytic persistence [2].

Lipophilic Building Block for Amphiphilic Polymer or Dendrimer Synthesis

The dodecyl chain provides a strong hydrophobic driving force for self-assembly, while the propargyl group serves as a clickable anchor for grafting onto azide-functionalized polymer backbones [1]. This dual functionality is not simultaneously present in saturated dodecyl carbamates (no click handle) or in PEGylated propargyl carbamates (insufficient hydrophobicity). The compound is therefore ideally suited for synthesizing amphiphilic block copolymers, dendrimers, or surface-active macromolecules used in drug delivery, emulsification, or materials templating [2].

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